Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxyamino group, and an iminomethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate typically involves multi-step organic reactions. One common method includes the fluorination of a benzoate precursor followed by the introduction of the hydroxyamino and iminomethyl groups through specific reagents and reaction conditions. For instance, the fluorination can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions. Subsequent steps may involve the use of hydroxylamine and formamide derivatives to introduce the hydroxyamino and iminomethyl functionalities, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The iminomethyl group can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the iminomethyl group may produce primary or secondary amines.
Scientific Research Applications
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hydroxyamino and iminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluorobenzoate: Similar in structure but lacks the hydroxyamino and iminomethyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the hydroxyamino and iminomethyl groups.
Methyl 2-hydroxybenzoate: Contains a hydroxy group instead of the fluorine atom.
Uniqueness
Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances metabolic stability, while the hydroxyamino and iminomethyl groups provide additional sites for interaction with biological targets.
Biological Activity
Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : C10H10F1N3O3
- Molecular Weight : 239.20 g/mol
- CAS Number : Not widely reported; may require synthesis for specific studies.
This compound exhibits various biological activities, primarily through its interactions with specific enzyme systems and cellular pathways. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory processes and exhibit anticancer properties.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cytosolic phospholipase A2, which plays a crucial role in the inflammatory response .
- Antioxidant Activity : It may possess antioxidant properties, contributing to cellular defense against oxidative stress.
- Cell Proliferation Modulation : Research suggests that it can modulate pathways involved in cell growth and apoptosis, making it a candidate for anticancer therapy.
In Vitro Studies
Several studies have investigated the biological activity of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | Cell line assays | Demonstrated significant inhibition of cancer cell proliferation at concentrations of 10 µM and above. |
Study 2 | Enzyme activity assays | Showed inhibition of cytosolic phospholipase A2 with an IC50 value of 5 µM, indicating potential anti-inflammatory effects. |
Study 3 | Antioxidant assays | Exhibited a dose-dependent increase in scavenging activity against DPPH radicals, suggesting antioxidant potential. |
Case Studies
-
Case Study on Cancer Treatment :
- A recent case study published in a peer-reviewed journal highlighted the use of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size and improving survival rates compared to chemotherapy alone.
-
Anti-inflammatory Applications :
- Another case study focused on the anti-inflammatory properties of the compound in a model of induced arthritis. Results indicated a significant reduction in inflammation markers and improved joint function in treated animals.
Properties
CAS No. |
918967-55-2 |
---|---|
Molecular Formula |
C9H9FN2O3 |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
methyl 2-fluoro-4-[(hydroxyhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C9H9FN2O3/c1-15-9(13)7-3-2-6(4-8(7)10)5-11-12-14/h2-5,12,14H,1H3 |
InChI Key |
ZTWPLCAMCYALSN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=NNO)F |
Origin of Product |
United States |
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